molecular formula C21H18N4OS B2529810 4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide CAS No. 1903167-44-1

4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide

Cat. No.: B2529810
CAS No.: 1903167-44-1
M. Wt: 374.46
InChI Key: GNAPRPRTVXARDX-UHFFFAOYSA-N
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Description

4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is a complex organic compound that features an imidazole ring, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide typically involves multi-step organic reactions. One common method involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the thiophene and pyridine rings. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of amines.

Scientific Research Applications

4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with cellular receptors, influencing signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with a benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

4-[(1H-imidazol-1-yl)methyl]-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}benzamide is unique due to its combination of imidazole, thiophene, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c26-21(18-5-3-16(4-6-18)14-25-8-7-22-15-25)24-12-17-10-19(13-23-11-17)20-2-1-9-27-20/h1-11,13,15H,12,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAPRPRTVXARDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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